Sodium acetoacetate

Catalog No.
S654894
CAS No.
623-58-5
M.F
C4H6NaO3
M. Wt
125.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetoacetate

CAS Number

623-58-5

Product Name

Sodium acetoacetate

IUPAC Name

sodium;3-oxobutanoate

Molecular Formula

C4H6NaO3

Molecular Weight

125.08 g/mol

InChI

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);

InChI Key

NTXFWAVCYJWUCY-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)[O-].[Na+]

Synonyms

3-ketobutyrate, 3-oxobutyric acid, acetoacetate, acetoacetic acid, acetoacetic acid, calcium salt, acetoacetic acid, lithium salt, acetoacetic acid, sodium salt, oxobutyrate, sodium acetoacetate

Canonical SMILES

CC(=O)CC(=O)O.[Na]

Studying metabolic pathways:

  • Gluconeogenesis and protein sparing: Research suggests that sodium acetoacetate might play a role in regulating amino acid metabolism during starvation. Studies have compared the effects of sodium acetoacetate and free acetoacetic acid on alanine and glutamine, key amino acids involved in gluconeogenesis. While free acetoacetic acid increased these amino acids, sodium acetoacetate displayed a decrease, suggesting a potential role in protein sparing during prolonged fasting (). Further research is needed to fully understand its precise role in this context.

Investigating the effects of ketone bodies:

  • Neurological research: Ketone bodies, including acetoacetate, are alternative energy sources for the brain under certain conditions, like starvation or ketogenic diets. Sodium acetoacetate could be used as a tool to study the effects of ketones on various aspects of brain function and metabolism, potentially aiding research in neurological disorders ().

Antimicrobial properties:

  • Antibacterial potential: Studies have shown that acetoacetic acid can inhibit the growth and biofilm formation of certain bacteria. While research on sodium acetoacetate specifically is limited, it holds potential for exploring its potential as an antimicrobial agent, potentially contributing to the development of novel antibacterial strategies ().

Chemical synthesis:

  • Organic synthesis precursor: Sodium acetoacetate can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, due to its reactive ketone group. This makes it a potentially valuable tool in organic chemistry research and development.

Sodium acetoacetate is a sodium salt derived from acetoacetic acid, a key compound in the metabolism of fatty acids and ketone bodies. It is represented by the chemical formula C4H7NaO3\text{C}_4\text{H}_7\text{NaO}_3 and is typically found as a white crystalline powder. Sodium acetoacetate plays a significant role in biochemical processes, particularly in energy metabolism and as a substrate for various enzymatic reactions. Its structure consists of an acetate group bonded to a carbonyl group, contributing to its reactivity and biological significance.

In Ketogenesis

During periods of starvation or low carbohydrate intake, the body breaks down fatty acids for energy. This process produces ketone bodies, including acetoacetate, which can be converted to sodium acetoacetate in the blood []. Sodium acetoacetate can then be taken up by tissues like muscle and serve as an alternative fuel source.

In Diabetic Ketoacidosis

In uncontrolled diabetes, insufficient insulin disrupts the body's ability to utilize glucose for energy. This leads to increased production of ketone bodies, including sodium acetoacetate. Elevated levels of sodium acetoacetate can contribute to the acidic state known as diabetic ketoacidosis [].

  • Limited data: Specific data on the toxicity of sodium acetoacetate is limited. However, it is likely to exhibit similar properties to its parent compound, acetoacetic acid, which can be irritating to the skin and eyes [].
  • Precautions: As with any laboratory chemical, it is recommended to handle sodium acetoacetate with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Formation of Esters: Sodium acetoacetate can react with alkyl halides to form esters. For example:
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Decarboxylation: Under specific conditions, sodium acetoacetate can undergo decarboxylation to produce methane and sodium carbonate:
    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
    This reaction typically requires high temperatures and the presence of catalysts such as calcium oxide.
  • Reactions with Amines: Sodium acetoacetate can react with amines to form various derivatives, contributing to its utility in organic synthesis.

Sodium acetoacetate exhibits notable biological activity, particularly in metabolic processes:

  • Ketone Body Metabolism: It serves as an important intermediate in the synthesis of ketone bodies, which are utilized for energy during periods of fasting or low carbohydrate intake. This compound can influence blood pH levels and amino acid metabolism, notably reducing plasma levels of alanine and glutamine while lowering blood glucose levels during infusions .
  • Nitrogen-Sparing Effect: Research indicates that sodium acetoacetate may contribute to nitrogen-sparing mechanisms during prolonged fasting by inhibiting the production of gluconeogenic amino acids .

Sodium acetoacetate can be synthesized through various methods:

  • Neutralization Reaction: The most common laboratory method involves neutralizing acetic acid with sodium bicarbonate or sodium hydroxide:
    CH3COOH+NaHCO3CH3COONa+H2O+CO2\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}+\text{CO}_2
  • Niacet Process: Industrially, anhydrous sodium acetoacetate can be produced by reacting sodium metal with anhydrous acetic acid:
    2CH3COOH+2Na2CH3COONa+H22\text{CH}_3\text{COOH}+2\text{Na}\rightarrow 2\text{CH}_3\text{COONa}+\text{H}_2
    This process generates hydrogen gas as a valuable byproduct.

Studies have demonstrated that sodium acetoacetate interacts with several biological systems:

  • Amino Acid Metabolism: Infusions of sodium acetoacetate have been shown to significantly alter plasma levels of key amino acids, indicating its role in modulating metabolic pathways .
  • Blood pH Regulation: It has been observed to induce slight alkalinization of blood pH during metabolic processes, which may have implications for conditions involving acid-base balance .

Several compounds share structural or functional similarities with sodium acetoacetate. Here are some notable examples:

CompoundStructure TypeKey Features
Acetoacetic AcidCarboxylic AcidPrecursor to ketone bodies; involved in metabolism
Sodium AcetateSalt of Acetic AcidUsed in buffer solutions; less reactive than sodium acetoacetate
Ethyl AcetoacetateEsterUsed in organic synthesis; more stable than sodium acetoacetate
Acetyl Coenzyme AThioesterCentral metabolite in energy production; more complex structure

Uniqueness of Sodium Acetoacetate

Sodium acetoacetate stands out due to its specific role in ketone body metabolism and its ability to influence amino acid levels significantly. Unlike similar compounds like sodium acetate, which primarily functions as a buffer, sodium acetoacetate actively participates in metabolic pathways, making it essential for energy regulation during fasting states.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

125.02146333 g/mol

Monoisotopic Mass

125.02146333 g/mol

Heavy Atom Count

8

UNII

1695FR4Z0U

Related CAS

541-50-4 (Parent)

Other CAS

623-58-5

Dates

Modify: 2023-08-15

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